molecular formula C12H12ClN3 B1280200 4-Aminoazobenzene hydrochloride CAS No. 3457-98-5

4-Aminoazobenzene hydrochloride

Cat. No. B1280200
CAS RN: 3457-98-5
M. Wt: 233.69 g/mol
InChI Key: WMNTYZIRLUBHEE-UHFFFAOYSA-N
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Description

4-Aminoazobenzene hydrochloride is a compound that has been extensively studied due to its relevance in various fields, including carcinogenicity, dye chemistry, and supramolecular chemistry. The compound is known for its ability to form conjugates in the urine of animals when injected with related compounds, and it has been tested for carcinogenicity with negative results under certain conditions . It has also been synthesized as part of azobenzene dye units, which exhibit liquid crystalline behavior under specific structural conditions . Furthermore, 4-aminoazobenzene has been investigated for its complexation with cucurbit uril, demonstrating high affinity in acidic solutions .

Synthesis Analysis

The synthesis of 4-aminoazobenzene derivatives has been described in several studies. For instance, the synthesis of N-hydroxy-4-aminoazobenzene and its derivatives has been reported, with a focus on their excretion patterns and carcinogenicity . Additionally, azobenzene dyes, including those with 4-aminoazobenzene units, have been synthesized and analyzed for their thermal and liquid crystalline properties . The synthesis of N-hydroxy-4-(methylamino)azobenzene and its acetate has also been achieved, highlighting the importance of antioxidants like ascorbic acid in stabilizing the compound during synthesis .

Molecular Structure Analysis

The molecular structure of 4-aminoazobenzene and its derivatives has been a subject of debate, with conflicting views on the structures of the mono-acid cations of the compound. Spectroscopic data suggest that both azonium and ammonium structures exist in solution as tautomeric equilibrium mixtures . Additionally, the synthesis of "push-pull" 4-aminoazobenzene dyes has allowed for the characterization of their photochromic behavior and the analysis of intramolecular hydrogen bonding effects on photoisomerization .

Chemical Reactions Analysis

The reactivity of 4-aminoazobenzene derivatives has been explored in various contexts. For example, the complexation between 4-aminoazobenzene and cucurbit uril has been studied, revealing insights into the thermodynamic properties of the complex formation and the cis-trans isomerization of aminoazobenzene . The reactivity of N-hydroxy-4-(methylamino)azobenzene to amino acids has also been described, with a focus on the synthesis of its acetate and the role of antioxidants in the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoazobenzene derivatives have been analyzed through various spectroscopic and electrochemical studies. The anion binding properties of p-aminoazobenzene-derived aromatic amides have been investigated, demonstrating their ability to form complexes with various anions . The photoisomerization of 4-aminoazobenzene dyes has been studied in different solvents, with the degree of photoisomerization calculated for azo chromophores . Additionally, the basicity of 4-aminoazobenzene and its derivatives has been resolved into two components, pK_am and pK_az, which correspond to the basicity of the amino nitrogen and the β-azo nitrogen, respectively .

Scientific Research Applications

Application in Supramolecular Systems

  • Specific Scientific Field : Chemistry, specifically supramolecular chemistry .
  • Summary of the Application : 4-Aminoazobenzene has been used in the study of complexation with cucurbit[7]uril, a type of molecular container . This research is part of the broader field of supramolecular chemistry, which involves the study of entities of higher complexity than individual molecules — that is, systems made up of multiple molecules.
  • Methods of Application or Experimental Procedures : The inclusion complex between 4-amino-azobenzene and cucurbit[7]uril has been investigated in aqueous solution by ultraviolet (UV)-spectroscopy, 1H NMR, and molecular simulations . The 4-amino-azobenzene shows high affinity in acidic solutions while no association was detected in neutral solutions .
  • Results or Outcomes : The high binding constant between CB7 and 4AA (log K = 4.9) is the result of a large negative change in ΔrH° (−19 kJ/mol) and a small positive change in TΔrS° (9 kJ/mol) . The analysis of the experimental data led to hypotheses on the structure of the complex .

Application in Optical Switches and Memory Elements

  • Specific Scientific Field : Computer Science and Engineering .
  • Summary of the Application : Azobenzene derivatives have been used in the construction of optical switches, optical waveguides, and shutters, as well as memory elements . These components are key in the design of an all-optical computer .
  • Methods of Application or Experimental Procedures : The isomerization of azobenzene derivatives has been used as a synthetic tool to reversibly control the chemical, mechanical, and/or electro-optic properties of various materials .
  • Results or Outcomes : The incorporation of azobenzene has enabled the fabrication of photoresponsive polymers and other materials with macroscopic properties that can be externally manipulated by light with unprecedented temporal and spatial control .

Application in Photopharmacology

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : Recent studies have revealed the potential of azobenzene chromophores in emerging applications, such as photopharmacology .
  • Methods of Application or Experimental Procedures : Intensive efforts have been devoted to the synthesis of azobenzene derivatives that operate — that is, undergo E–Z or Z–E photoisomerization — in the red-to-near-infrared (NIR) region, with a controlled thermal relaxation rate .
  • Results or Outcomes : The development of azobenzene derivatives that operate in the NIR region could potentially lead to new applications in photopharmacology .

Application in Optical Switches and Memory Elements

  • Specific Scientific Field : Computer Science and Engineering .
  • Summary of the Application : Azobenzene derivatives have been used in the construction of optical switches, optical waveguides, and shutters, as well as memory elements . These components are key in the design of an all-optical computer .
  • Methods of Application or Experimental Procedures : The isomerization of azobenzene derivatives has been used as a synthetic tool to reversibly control the chemical, mechanical, and/or electro-optic properties of various materials .
  • Results or Outcomes : The incorporation of azobenzene has enabled the fabrication of photoresponsive polymers and other materials with macroscopic properties that can be externally manipulated by light with unprecedented temporal and spatial control .

Application in Photopharmacology

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : Recent studies have revealed the potential of azobenzene chromophores in emerging applications, such as photopharmacology .
  • Methods of Application or Experimental Procedures : Intensive efforts have been devoted to the synthesis of azobenzene derivatives that operate — that is, undergo E–Z or Z–E photoisomerization — in the red-to-near-infrared (NIR) region, with a controlled thermal relaxation rate .
  • Results or Outcomes : The development of azobenzene derivatives that operate in the NIR region could potentially lead to new applications in photopharmacology .

Safety And Hazards

4-Aminoazobenzene hydrochloride is harmful if swallowed . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-phenyldiazenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNTYZIRLUBHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883975
Record name 4-Aminoazobenzene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoazobenzene hydrochloride

CAS RN

3457-98-5
Record name Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3457-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aminoazobenzene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylazo)anilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y HASHIMOTO, H WATANABE… - GANN Japanese Journal …, 1977 - jstage.jst.go.jp
Carcinogenic activity of methoxyl derivatives of 4-aminoazobenzene is highly dependent on the position of the methoxyl group in the molecule, eg, 3-methoxy-4-aminoazobenzene …
Number of citations: 27 www.jstage.jst.go.jp
FM Rowe, FS Tomlinson - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… acid (1 : 2) in a sealed tube at 150”; and Wallach and Kolliker (Ber., 1884, 17, 395), in investigating the formation of indulines, found that refluxing 4-aminoazobenzene hydrochloride …
Number of citations: 2 pubs.rsc.org
T Toyoda, T Kobayashi, N Miyoshi, K Matsushita… - Archives of …, 2023 - Springer
… E0117, 97%), 4-aminoazobenzene hydrochloride (AAB; CAS no. 3457-98-5; TCI; lot no. … E 4-Aminoazobenzene hydrochloride (AAB). F and J 4-Chloro-o-toluidine hydrochloride (4-…
Number of citations: 3 link.springer.com
C Hu, N Ma, F Li, Y Fang, Y Liu, L Zhao… - … applied materials & …, 2018 - ACS Publications
… Because of the poor solubility of TBA-Azo in water, 4-aminoazobenzene hydrochloride (AAH) was used as a substitute for studying CB[8]-mediated heteroternary complexation with MV …
Number of citations: 74 pubs.acs.org
E Bergmann, L Haskelberg… - Journal of the American …, 1941 - ACS Publications
Fourteen N3 4-acyl-sulfanilamides have been prepared, the acyl residues being expected to make the molecule lipophilic. The condensation of sul-fanilamide with isophthaloyl chloride…
Number of citations: 6 pubs.acs.org
OR Bennani, TA Al-Hujran, JM Nunzi… - New Journal of …, 2015 - pubs.rsc.org
… -(2-hydroxyethyl)aniline, aniline, 3,5-dichloroaniline, 2-amino-5-nitrothiazole and 2-amino-6-nitrobenzothiazole were purchased from Sigma-Aldrich, 4-aminoazobenzene hydrochloride …
Number of citations: 31 pubs.rsc.org
T Toyoda, K Ogawa - Journal of Toxicologic Pathology, 2022 - jstage.jst.go.jp
… The three non-bladder carcinogens that showed falsepositive results on γ-H2AX immunostaining were mutagenic (4-aminoazobenzene hydrochloride [AAB]) and two nonmutagenic …
Number of citations: 7 www.jstage.jst.go.jp
E Kibena, U Mäeorg, L Matisen, P Sulamägi… - Journal of …, 2012 - Elsevier
… Azobenzene diazonium tetrafluoroborate was synthesised from 4-aminoazobenzene hydrochloride (97%, TCI) according to previously established procedures [35], [36], [37]. Briefly, the …
Number of citations: 17 www.sciencedirect.com
N Hughes - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… 407 (b) Aposafranines Aposafranine (3-amino-5-phenylphenazonium chloride) is obtained as the major product when a mixture of 4-aminoazobenzene hydrochloride, aniline and …
Number of citations: 1 www.sciencedirect.com
M Omichi, S Yamashita, Y Okura, R Ikutomo, Y Ueki… - Polymers, 2019 - mdpi.com
… (Tokyo, Japan); Diisopropyl phosphite, 4′-Aminobenzo-15-crown-5-ether, and a 4-aminoazobenzene hydrochloride salt were purchased from Tokyo Chemical Industry Co., Ltd. (Tokyo…
Number of citations: 7 www.mdpi.com

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